[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Overview
Description
[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a synthetic organic compound with the molecular formula C19H24O5 . It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of [(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the reaction of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one with hexyl bromide in the presence of a base, followed by the esterification of the resulting product with chloroacetic acid . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH) . Industrial production methods may involve similar synthetic routes but optimized for large-scale manufacturing with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of [(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit microbial growth, and scavenge free radicals through its antioxidant properties . The exact molecular targets and pathways may vary depending on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid can be compared with other chromen-2-one derivatives, such as:
- [(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- [(3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity .
Biological Activity
[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, also known as a coumarin derivative, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a chromenone backbone, which is known for various pharmacological effects. This article explores its biological activity, focusing on its mechanisms, efficacy in different biological assays, and potential therapeutic applications.
- Molecular Formula : C19H24O5
- Molecular Weight : 332.39 g/mol
- CAS Number : 438030-13-8
Antioxidant Activity
Preliminary studies suggest that compounds with similar chromenone structures exhibit notable antioxidant properties. These properties are crucial for combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Anticancer Properties
Research indicates that this compound may possess significant anticancer activity. For example:
- MCF-7 Cell Line : In vitro studies have shown that derivatives of coumarins can inhibit the proliferation of breast cancer cells (MCF-7). The IC50 values for related compounds range from 0.47 μM to 16.1 μM, indicating potent activity against these cancer cells .
Anti-inflammatory Effects
Coumarin derivatives are also noted for their anti-inflammatory properties. This activity can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as β-glucuronidase and tyrosinase, which are involved in various metabolic processes and disease states .
- Modulation of Signaling Pathways : It may influence signaling pathways related to cell survival and apoptosis, thereby contributing to its anticancer effects.
Case Studies and Research Findings
Properties
IUPAC Name |
2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5/c1-4-5-6-7-8-15-12(2)14-9-10-16(23-11-17(20)21)13(3)18(14)24-19(15)22/h9-10H,4-8,11H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWAHGIUZVRYQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)O)C)OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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